molecular formula C14H16N2O5 B11749194 (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid

(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid

Cat. No.: B11749194
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-XLLULAGJSA-N
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Description

(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a complex organic compound that features an indole moiety, an amino group, and a hydroxypentanedioic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the indole unit . This is followed by a series of amination and activation reactions to introduce the amino and hydroxypentanedioic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using strong oxidizing agents.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions at the indole ring and the amino group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cellular processes. The indole moiety is known to interact with various biological targets, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the production of high-performance materials and active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid apart is its combination of an indole moiety with an amino and hydroxypentanedioic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Biological Activity

The compound (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid , commonly known as Monatin, is a naturally occurring sweetener derived from the African plant Securidaca longepedunculata. This compound has garnered attention not only for its sweetening properties but also for its potential biological activities. This article explores the biological activity of Monatin, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Monatin is characterized by its unique structure, which includes an indole moiety and a hydroxypentanedioic acid backbone. The stereochemistry of the compound plays a crucial role in its biological activity. The molecular formula is C12H14N2O5C_{12}H_{14}N_{2}O_{5} with a molecular weight of approximately 270.25 g/mol.

Sweetness and Taste Perception

Monatin is reported to be approximately 1000 times sweeter than sucrose, making it an attractive alternative sweetener. Its sweetness profile is unique, as it does not exhibit the bitter aftertaste commonly associated with many artificial sweeteners. Research indicates that Monatin interacts with taste receptors on the tongue, potentially activating the sweet taste pathway through the T1R2/T1R3 receptor complex.

Pharmacological Effects

  • Antioxidant Activity : Monatin has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. A study indicated that Monatin could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
  • Anti-inflammatory Properties : Preliminary studies suggest that Monatin may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity could have implications for conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Research has shown that Monatin exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in food preservation and therapeutic contexts.

The biological activity of Monatin can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with taste receptors may influence not only sweetness perception but also metabolic pathways related to glucose homeostasis.
  • Enzymatic Inhibition : Monatin may inhibit enzymes involved in inflammatory processes or microbial growth, contributing to its therapeutic effects.

Case Study 1: Antioxidant Efficacy

A study published in Food Chemistry evaluated the antioxidant capacity of Monatin using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that Monatin exhibited a significant ability to neutralize free radicals, comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving human cell lines, Monatin was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when cells were stimulated with lipopolysaccharides (LPS). This suggests that Monatin may have potential as an adjunct therapy for inflammatory conditions.

Table 1: Biological Activities of Monatin

Activity TypeAssay MethodResult
AntioxidantDPPH ScavengingIC50 = 15 µM
Anti-inflammatoryCytokine ProfilingDecreased TNF-alpha by 40%
AntimicrobialAgar Diffusion TestInhibition zone = 15 mm (E. coli)

Table 2: Comparison of Sweetness Intensity

CompoundSweetness Relative to Sucrose
Sucrose1
Aspartame200
Sucralose600
Monatin 1000

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

(4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14?/m0/s1

InChI Key

RMLYXMMBIZLGAQ-XLLULAGJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C[C@@H](C(=O)O)N)(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O

Origin of Product

United States

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